

Application Notes and Protocols for Desmethyl-YM-298198 in Calcium Imaging Experiments

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Compound of Interest

Compound Name: Desmethyl-YM-298198

Cat. No.: B1193876

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Introduction

Desmethyl-YM-298198 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).^{[1][2]} As a derivative of the well-characterized mGluR1 antagonist YM-298198, it serves as a valuable tool for studying the physiological and pathological roles of mGluR1 signaling.^{[3][4]} One of the key downstream effects of mGluR1 activation is the mobilization of intracellular calcium ($[Ca^{2+}]_i$). Consequently, calcium imaging assays are a powerful method to investigate the antagonistic properties of compounds like **Desmethyl-YM-298198**. These application notes provide a detailed protocol for utilizing **Desmethyl-YM-298198** in in vitro calcium imaging experiments to quantify its inhibitory effects on mGluR1 activation.

Principle and Mechanism of Action

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by an agonist, such as glutamate or the selective group I mGluR agonist (S)-3,5-Dihydrophenylglycine (DHPG), the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators.

Desmethyl-YM-298198, as a non-competitive antagonist, is expected to inhibit this signaling cascade, thereby preventing the agonist-induced increase in intracellular calcium. Calcium imaging provides a direct and functional readout of this inhibition.

Quantitative Data

The following table summarizes the key pharmacological and chemical properties of **Desmethyl-YM-298198** and its parent compound, YM-298198.

Table 1: Pharmacological and Chemical Properties

Property	Desmethyl-YM-298198	YM-298198 hydrochloride
Biological Activity	Selective, non-competitive mGluR1 antagonist	Potent, selective, water-soluble, non-competitive mGluR1 antagonist
IC50	16 nM[1][5]	16 nM
Selectivity	Selective for mGluR1 over other mGluRs and ionotropic receptors	Selective over mGlu2,3,4,5,6, and 7 and ionotropic receptors (IC50 > 10 µM)
Chemical Formula	C17H20N4OS	C18H23ClN4OS
Molecular Weight	328.43 g/mol	378.9 g/mol
Solubility	Soluble in DMSO	Soluble in water to 100 mM
Purity	≥98% (HPLC)[3]	>99%
CAS Number	299901-57-8[1][5]	748758-45-4

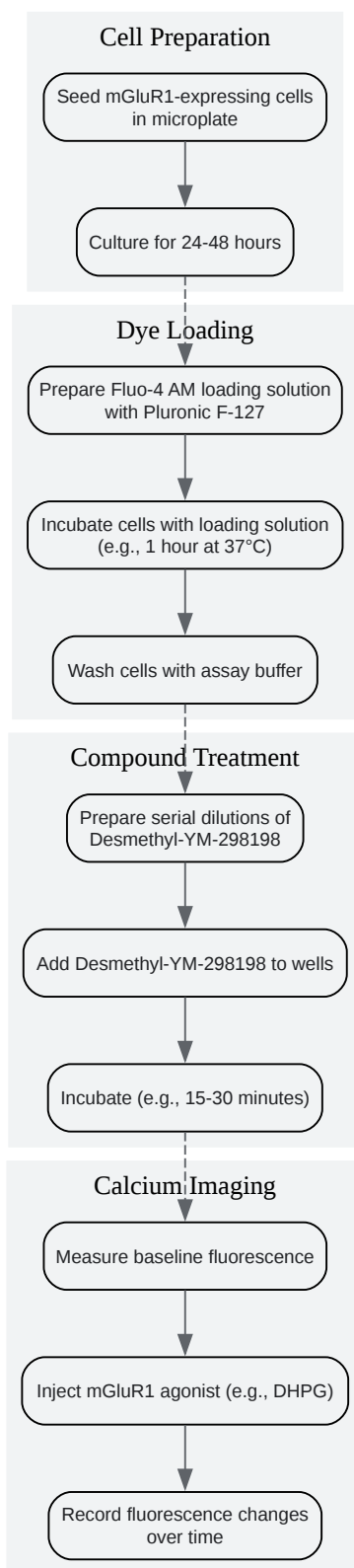
Experimental Protocols

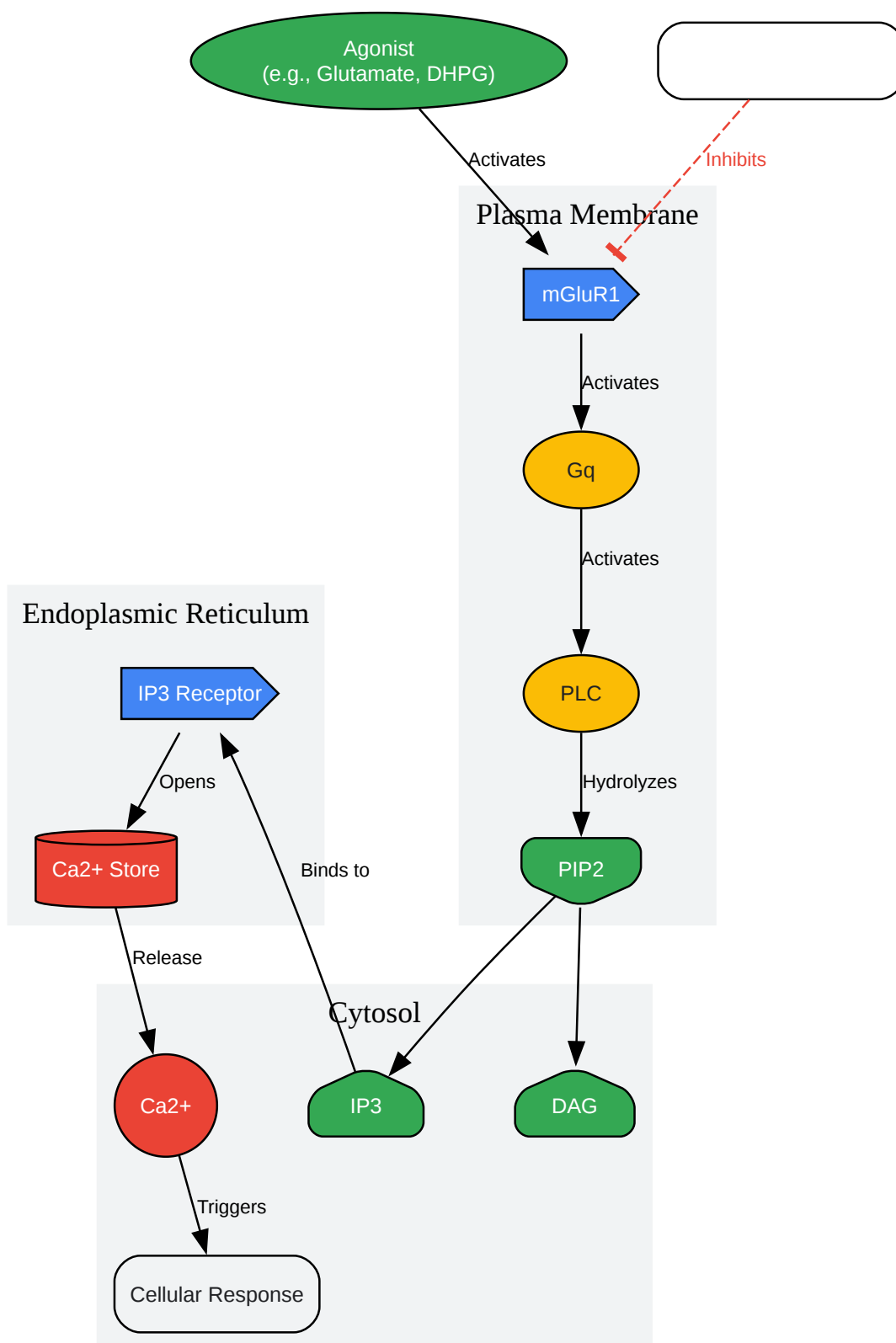
This section provides a detailed protocol for a fluorescent-based calcium imaging assay to measure the inhibitory effect of **Desmethyl-YM-298198** on agonist-induced calcium mobilization in a cell line expressing mGluR1.

Materials and Reagents

- Cell Line: A stable cell line expressing recombinant human or rat mGluR1 (e.g., HEK293, CHO cells).
- **Desmethyl-YM-298198**: Prepare a stock solution (e.g., 10 mM) in DMSO.
- mGluR1 Agonist: (S)-3,5-DHPG or Quisqualate. Prepare a stock solution in an appropriate solvent (e.g., water or DMSO).
- Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or equivalent.
- Pluronic F-127: To aid in dye loading.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Cell Culture Medium: As recommended for the specific cell line.
- Black-walled, clear-bottom 96- or 384-well microplates.
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation) or a fluorescence microscope equipped for live-cell imaging.

Experimental Workflow





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